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Compound of Interest

Compound Name: 10-Chloro-3-decyne

Cat. No.: B108090

An In-depth Technical Guide to the Molecular Structure of 10-Chloro-3-decyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive examination of the molecular structure of 10-Chloro-3-
decyne (CAS No: 18295-64-2). We will dissect its key architectural features, including the
internal alkyne and the primary alkyl chloride moieties, and explore how their interplay dictates
the molecule's overall geometry, electronic properties, and spectroscopic signature. This
document moves beyond a simple recitation of facts, offering insights into the causal
relationships between structure and chemical behavior, grounded in established principles of
organic chemistry. The methodologies for structural elucidation via modern spectroscopic
techniques are detailed, providing a self-validating framework for researchers. This guide is
intended to serve as an authoritative resource for professionals engaged in synthetic chemistry
and drug development who may encounter this or structurally related compounds.

Core Molecular Identity

10-Chloro-3-decyne is a bifunctional organic molecule characterized by a ten-carbon
backbone. Its structure is defined by two key functional groups: an internal alkyne (carbon-
carbon triple bond) located at the C3 position and a chlorine atom at the C10 position.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b108090?utm_src=pdf-interest
https://www.benchchem.com/product/b108090?utm_src=pdf-body
https://www.benchchem.com/product/b108090?utm_src=pdf-body
https://www.benchchem.com/product/b108090?utm_src=pdf-body
https://www.benchchem.com/product/b108090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source

IUPAC Name 10-chlorodec-3-yne [1112]

3-Decyne, 10-chloro-; 7-
Synonyms _ [11[2][3]
Decyn-1-yl Chloride

CAS Number 18295-64-2 [11[3]
Molecular Formula C1oH17Cl [11121[3]
Molecular Weight 172.7 g/mol [1][3]
SMILES Ccc#ccececececccl [11[4]

Architectural Deep Dive: Functional Group Analysis

The molecule's physical and chemical properties are a direct consequence of the hybridization
states and electronic effects of its constituent parts. A logical starting point for understanding its
structure is to analyze the two primary functional groups.

The Internal Alkyne Moiety (C3-C4)

The defining feature of 10-Chloro-3-decyne is the carbon-carbon triple bond between C3 and
CA4.

o Hybridization and Geometry: The C3 and C4 carbon atoms are sp-hybridized. This
hybridization results in two unhybridized p-orbitals on each carbon, which overlap to form
two pi (1) bonds, constituting the triple bond. The sp-hybridized orbitals are oriented 180°
apart, enforcing a linear geometry for the atoms directly attached to the alkyne (C2-C3-C4-
C5). This linearity is a critical and rigid constraint on the molecule's three-dimensional
conformation.

o Electronic Character: The triple bond is an electron-rich region, making it a potential site for
electrophilic addition reactions. However, compared to alkenes, the sp-hybridized carbons of
an alkyne are more electronegative due to their higher s-character (50% s-character vs. 33%
for sp2 carbons). This increased electronegativity draws electron density closer to the carbon
nuclei, making the electrons in the 11-bonds less available and alkynes generally less
reactive towards electrophiles than alkenes.
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The Primary Alkyl Chloride (C10)

At the opposite end of the carbon chain, the terminal chlorine atom defines the second key
reactive site.

o Bond Polarity and Inductive Effects: The chlorine atom is significantly more electronegative
than the carbon atom to which it is attached (C10). This disparity creates a polar covalent
bond (C-CI), with a partial negative charge (d-) on the chlorine and a partial positive charge
(6+) on the C10 carbon. This polarization makes the C10 carbon an electrophilic center,
susceptible to attack by nucleophiles.

 Classification: The halogen is attached to a carbon that is bonded to only one other carbon
atom, classifying it as a primary (1°) alkyl halide.[5] This classification is crucial for predicting
its reactivity, as primary alkyl halides are highly amenable to nucleophilic substitution
reactions, particularly via the Sn2 mechanism.[6][7]

Caption: Molecular structure of 10-Chloro-3-decyne highlighting key functional groups.

Structure-Reactivity Relationship: A Synthesis
Perspective

Understanding a molecule's structure is intrinsically linked to understanding how it is formed.
The structure of 10-Chloro-3-decyne strongly suggests a synthetic route based on the
alkylation of a terminal alkyne, a cornerstone reaction in organic synthesis.[6][7][8]

This retrosynthetic analysis provides profound insight into the molecule's connectivity. The C-C
bond between C4 and C5 is a logical point of disconnection. This approach suggests that the
molecule can be synthesized from a smaller terminal alkyne (1-hexyne) and a halogenated
electrophile (1-chloro-4-iodobutane or similar).
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Caption: Retrosynthetic analysis of 10-Chloro-3-decyne.

The forward synthesis would involve deprotonating a terminal alkyne with a strong base like
sodium amide (NaNH-2) to form a highly nucleophilic acetylide anion.[6] This anion then attacks
the electrophilic carbon of a primary alkyl halide in an Sn2 reaction, forming the new carbon-
carbon bond.[7] The choice of a primary alkyl halide is critical to ensure substitution
predominates over elimination.[6][7]

Experimental Verification of Molecular Structure

The theoretical structure must be confirmed through empirical data. Spectroscopic methods
provide the necessary evidence to verify the connectivity and functional groups present in 10-
Chloro-3-decyne.
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Caption: Standard workflow for spectroscopic structure determination.
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Expected Spectroscopic Sighatures

The following protocols outline the expected outcomes from standard spectroscopic analyses.
PubChem indicates the availability of IR and Raman spectral data for this compound.[2]

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve ~5-10 mg of purified 10-Chloro-3-decyne in ~0.6 mL of
deuterated chloroform (CDCIs).

e 'H NMR Analysis:

o C10-Hz: Atriplet signal expected around 3.5 ppm, deshielded by the adjacent chlorine
atom.

o C2-H:2 and C5-Hz: Signals expected in the range of 2.1-2.4 ppm, characteristic of protons
adjacent to an alkyne.

o Alkyl Chain (C6-C9)-H2: A complex multiplet region between 1.4-1.8 ppm.
o C1-Hs: Atriplet signal around 1.0 ppm.
e 13C NMR Analysis:
o Alkyne Carbons (C3, C4): Two distinct signals in the range of 70-90 ppm.
o C10: Asignal around 45 ppm, deshielded by the chlorine.
o Alkyl Carbons: Signals in the typical aliphatic region of 13-32 ppm.
Protocol 2: Infrared (IR) Spectroscopy
o Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates.
o Data Acquisition: Obtain the spectrum using an FTIR spectrometer.
o Key Vibrational Frequencies:

o C-H Stretch (sp3): A series of peaks just below 3000 cm~1 (typically 2850-2960 cm~1).
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o C=C Stretch: A weak to medium intensity peak in the range of 2100-2260 cm~1. This peak
may be weak for a symmetrically substituted internal alkyne, but the asymmetry in this
molecule should allow for its observation.

o C-CI Stretch: A signal in the fingerprint region, typically between 600-800 cm™1.
Protocol 3: Mass Spectrometry (MS)

o Sample lonization: Utilize Electron Impact (El) or a soft ionization technique like Electrospray
lonization (ESI).

e Analysis:

o Molecular lon (M*): The mass spectrum should show a molecular ion peak at m/z = 172.

[2]

o Isotope Pattern: A crucial piece of evidence is the presence of an (M+2)* peak with an
intensity that is approximately one-third of the M* peak. This characteristic M/(M+2) ratio
of ~3:1 is a definitive indicator of the presence of a single chlorine atom (due to the natural
abundance of 3>Cl and 37Cl isotopes).

Conclusion

The molecular structure of 10-Chloro-3-decyne is a compelling example of how distinct
functional groups—an internal alkyne and a primary alkyl chloride—coexist and define a
molecule's overall character. The rigid, linear geometry imposed by the sp-hybridized carbons
of the alkyne contrasts with the flexible aliphatic chain, while the polarized C-Cl bond
introduces a key electrophilic site. This bifunctional nature makes it a potentially versatile
building block in organic synthesis. The structural features discussed herein are readily
verifiable through a systematic application of standard spectroscopic techniques, providing a
robust framework for its identification and use in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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